N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide

physicochemical profiling drug-likeness lipophilicity

Procure CAS 898416-17-6, a structurally defined furan–indoline–cyclohexanecarboxamide hybrid, for antimicrobial phenotypic screening and head-to-head SAR comparisons. The saturated cyclohexyl ring imparts higher logP (~5.04) and conformational flexibility versus planar benzamide or smaller acetamide/pivalamide analogs, enabling systematic exploration of amide-substituent effects on solubility, permeability, and target engagement. Parallel procurement with the thiophene (CAS 898407-37-9) and 2-methoxybenzamide (CAS 898416-12-1) analogs is recommended to build predictive bioisostere models. Ideal for focused ADMET profiling libraries. Request a quote for bulk or custom synthesis inquiries.

Molecular Formula C21H26N2O2
Molecular Weight 338.451
CAS No. 898416-17-6
Cat. No. B2629030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide
CAS898416-17-6
Molecular FormulaC21H26N2O2
Molecular Weight338.451
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C21H26N2O2/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H,22,24)
InChIKeyWMQGBZKHHMUAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide (CAS 898416-17-6): A Structurally Distinct Indoline–Furan Hybrid for Specialized Chemical Biology Procurement


N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide (CAS 898416-17-6, molecular formula C₂₁H₂₆N₂O₂, molecular weight 338.45 g/mol) is a synthetic small molecule that integrates an indoline scaffold, a furan ring, and a cyclohexanecarboxamide moiety within a single chiral framework . This compound belongs to a broader class of indoline–furan amide hybrids under investigation for diverse biological activities, including antimicrobial effects [1]. Its structural architecture—featuring a saturated cyclohexane ring rather than an aromatic or smaller alkyl amide substituent—distinguishes it from the numerous close analogs in the same chemical series, and this differentiation carries implications for lipophilicity, conformational flexibility, and potential target engagement that are critical for informed scientific selection.

Why N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


Within the indoline–furan–amide chemical space, even single-atom or single-functional-group alterations produce quantifiable shifts in physicochemical properties that govern assay behaviour and downstream developability. The cyclohexanecarboxamide group imparts a markedly higher computed logP (approximately 5.04) and greater conformational flexibility compared to acetamide, pivalamide, or benzamide congeners [1]. Replacement of the furan oxygen with sulfur (thiophene analog, CAS 898407-37-9) alters hydrogen-bond acceptor count and polar surface area [2]. These differences directly affect solubility, membrane permeability, and protein-binding profiles—meaning that interchange without experimental validation risks irreproducible results in cellular and biochemical assays. Procurement decisions must therefore be guided by the specific structural features of CAS 898416-17-6 rather than class-level assumptions.

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide Versus Closest Structural Analogs


Molecular Weight and Lipophilicity: Cyclohexanecarboxamide vs. Acetamide and Pivalamide Analogs

The target compound (MW 338.45 g/mol, computed logP ≈ 5.04) occupies a distinct physicochemical space compared to its closest amide-variant analogs. The acetamide analog (CAS 898416-13-2) has MW 270.33 g/mol (Δ = −68.12 g/mol, −20.1%), while the pivalamide analog (CAS 898416-14-3) has MW 312.4 g/mol (Δ = −26.05 g/mol, −7.7%) . The cyclohexanecarboxamide group drives the higher logP (≈5.04) versus the predicted logP of the acetamide analog, which is expected to be substantially lower due to the smaller, more polar acetamide terminus. This magnitude of lipophilicity difference is sufficient to alter membrane partitioning, plasma protein binding, and non-specific binding in biochemical assays.

physicochemical profiling drug-likeness lipophilicity

Heteroatom Substitution: Furan (O) vs. Thiophene (S) in the 5-Membered Ring

The target compound contains a furan ring (oxygen heteroatom), while its closest ring-variant analog—N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide (CAS 898407-37-9)—contains a thiophene ring (sulfur heteroatom). This O→S substitution increases the molecular weight to 354.51 g/mol (Δ = +16.06 g/mol, +4.7%) and alters the hydrogen-bond acceptor count from 2 to 3, with consequent changes in topological polar surface area [1]. Oxygen and sulfur differ substantially in electronegativity (3.44 vs. 2.58 on the Pauling scale), C–X bond length, and ring aromaticity, all of which influence molecular recognition by protein targets.

bioisosterism hydrogen bonding polar surface area

Amide Substituent Bulk and Conformational Flexibility: Cyclohexanecarboxamide vs. Aromatic Benzamide Analogs

The cyclohexanecarboxamide group in the target compound contributes a fully saturated six-membered ring (fraction Csp3 substantially higher than planar aromatic amide analogs). By comparison, the 2-methoxybenzamide analog (CAS 898416-12-1, MW 362.4, C22H22N2O3) introduces a planar aromatic ring that restricts conformational freedom and adds an H-bond acceptor (methoxy oxygen). The cyclohexyl ring in the target compound can adopt chair conformations that project the amide into distinct spatial orientations, potentially accessing binding pockets inaccessible to flat aromatic amides. The higher fraction of sp3-hybridized carbons also correlates with improved aqueous solubility and reduced crystal packing energy, both relevant to formulation and assay behaviour.

conformational analysis steric effects fraction Csp3

Vendor-Supplied Purity Benchmarking: Research-Grade Specification Across the Indoline–Furan–Amide Series

Commercially available lots of the target compound are specified at ≥95% purity (HPLC) from major catalog suppliers . This purity specification is consistent with the broader indoline–furan–amide series, where the acetamide, pivalamide, and thiophene analogs are also listed at 95%+ . However, the target compound's molecular weight (338.45 g/mol) and the presence of the cyclohexanecarboxamide group may present distinct challenges in chromatographic purification and analytical characterization compared to lower-MW congeners. Procurement-grade purity is essential for reproducible dose–response data, as impurities at the 5% level in a 10 µM assay correspond to 500 nM of potential off-target activity.

quality control purity specification procurement benchmarking

Class-Level Antimicrobial Activity: Furan-Linked Indoline Amides as Validated Bioactive Scaffolds

In a 2025 study by Jani et al., a series of furan-linked indoline hybrids incorporating amide functionalities (compounds 6a–k) were systematically synthesized and evaluated for in vitro antibacterial and antifungal activity [1]. Multiple compounds in this series demonstrated potency comparable to standard antibiotics against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with compounds 6k and 13e showing the highest activity. In silico ADMET analysis indicated favorable pharmacokinetic properties with no major toxicity flags. Although the target compound (CAS 898416-17-6) was not among the specific compounds tested, it shares the core furan–indoline–amide architecture, supporting the class-level inference that this scaffold is competent for engaging bacterial and fungal targets.

antimicrobial indoline hybrid structure–activity relationship

Recommended Research and Procurement Application Scenarios for N-(2-(Furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide


Antimicrobial Phenotypic Screening Leveraging the Furan–Indoline–Amide Scaffold

Procure CAS 898416-17-6 as a structurally defined member of the furan–indoline–amide chemotype for inclusion in phenotypic antimicrobial screens against Gram-positive and Gram-negative bacterial panels. The class-level evidence from Jani et al. (2025) demonstrates that furan-linked indoline amides can achieve potency comparable to standard-of-care antibiotics [1]. The cyclohexanecarboxamide substituent provides a distinct lipophilicity and conformational profile versus the acetamide and pivalamide analogs, enabling exploration of amide-substituent SAR within a unified screening cascade.

Physicochemical Comparator in Indoline–Furan Bioisostere Profiling Studies

Use CAS 898416-17-6 as the furan-containing reference compound in a head-to-head physicochemical comparison with its thiophene analog (CAS 898407-37-9). The O→S substitution changes HBA count (2→3), molecular weight (+16.06 g/mol), and ring electronics [2]. Parallel procurement of both compounds enables systematic evaluation of how heteroatom identity affects solubility, logD, plasma protein binding, and passive membrane permeability—data critical for building predictive bioisostere models in medicinal chemistry programs.

Conformational Analysis of Cyclohexanecarboxamide vs. Aromatic Amide Substituents in Target Engagement Assays

Procure CAS 898416-17-6 alongside its 2-methoxybenzamide analog (CAS 898416-12-1) to experimentally test the hypothesis that the saturated cyclohexyl ring—with its chair conformers and higher fraction Csp3—accesses binding pockets or protein surface topologies inaccessible to the planar benzamide congener. This head-to-head comparison is particularly relevant for fragment-based drug discovery or structure-based design efforts where amide geometry governs hydrogen-bonding patterns with the target .

ADMET Property Benchmarking Within a Substituted Indoline–Furan–Amide Library

Incorporate CAS 898416-17-6 into a focused library of indoline–furan–amide compounds for parallel experimental ADMET profiling (aqueous solubility, microsomal stability, CYP inhibition, plasma protein binding). The computed logP (≈5.04) predicts high lipophilicity, which may correlate with increased metabolic clearance or phospholipidosis risk relative to lower-logP analogs [3]. Direct experimental comparison across the amide-variant series will generate actionable data for lead optimization decisions.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.